
7-chloro-1H-indole-6-carboxylic acid
Übersicht
Beschreibung
7-Chloro-1H-indole-6-carboxylic acid is a chemical compound with the formula C₉H₆ClNO₂ and a molecular weight of 195.602 g/mol . It has been widely studied for its physical and chemical properties, as well as its potential uses in various scientific and industrial fields.
Synthesis Analysis
The synthesis of indole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, has been a focus of many researchers . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Molecular Structure Analysis
The molecular structure of 7-chloro-1H-indole-6-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, have been shown to have various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Physical And Chemical Properties Analysis
7-Chloro-1H-indole-6-carboxylic acid has a molecular weight of 195.60 g/mol . It has a topological polar surface area of 53.1 Ų and a complexity of 222 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
7-chloro-1H-indole-6-carboxylic acid: serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its indole core is a common structural motif in many drugs due to its ability to interact with biological targets. For instance, it can be used to synthesize derivatives with potential antiviral , anti-inflammatory , and anticancer properties .
Agrochemical Research
This compound can be utilized in the development of new agrochemicals. Its structural similarity to plant hormones like indole-3-acetic acid suggests it could be modified to create novel growth regulators or pesticides .
Biological Studies
The indole nucleus is present in many natural compounds, such as tryptophan. Derivatives of 7-chloro-1H-indole-6-carboxylic acid could be used to study the biological pathways involving these natural indoles .
Chemical Research
As a reactant, this compound can be involved in various chemical reactions to produce new indole derivatives. These derivatives can then be screened for a wide range of activities, including antimicrobial and antitubercular .
Enzyme Inhibition
It can be used to create inhibitors for enzymes like E. coli MurD ligase , which is a target for antibiotic development. By inhibiting this enzyme, researchers can explore new treatments for bacterial infections .
Hedgehog Pathway Research
The compound’s derivatives can be conjugated with other molecules, such as ketoprofen, to inhibit Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is crucial in developmental processes and cancer .
Dye and Pigment Industry
Due to its structural properties, 7-chloro-1H-indole-6-carboxylic acid can be used as a starting material in the synthesis of dyes and pigments, expanding the palette of colors available for various applications .
Wirkmechanismus
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . These interactions often involve binding to receptors, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Zukünftige Richtungen
The study of indole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, continues to be a significant area of research due to their biological properties and potential as pharmaceutical compounds . Future research will likely focus on the development of novel synthesis methods and the exploration of new biological targets .
Eigenschaften
IUPAC Name |
7-chloro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHUWCQJGDUVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-indole-6-carboxylic acid | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






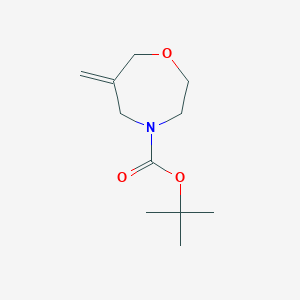
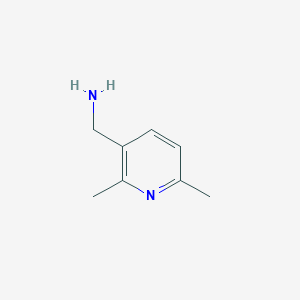
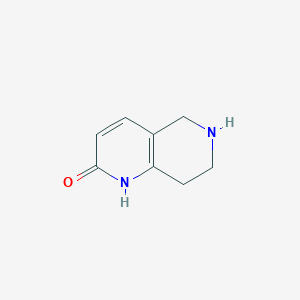
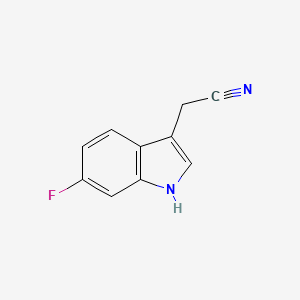
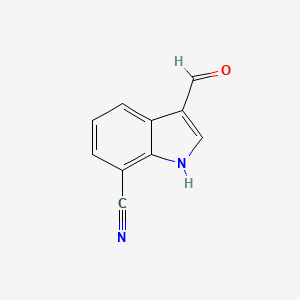
![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)


![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)